molecular formula C20H24ClNO2 B14012411 Bis(chroman-3-ylmethyl)amine hydrochloride

Bis(chroman-3-ylmethyl)amine hydrochloride

Cat. No.: B14012411
M. Wt: 345.9 g/mol
InChI Key: LHYXXBKUELUZFV-UHFFFAOYSA-N
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Description

Bis(chroman-3-ylmethyl)amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of two chroman-3-ylmethyl groups attached to an amine, with the hydrochloride salt form enhancing its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(chroman-3-ylmethyl)amine hydrochloride typically involves the reaction of chroman-3-ylmethyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Bis(chroman-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chroman ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted chroman derivatives.

Scientific Research Applications

Bis(chroman-3-ylmethyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of bis(chroman-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Chroman-3-ylamine hydrochloride
  • Bis(2-chloroethyl)amine hydrochloride
  • N,N’-bis(3-pyridylmethyl)amine

Uniqueness

Bis(chroman-3-ylmethyl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and solubility, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-N-(3,4-dihydro-2H-chromen-3-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-3-7-19-17(5-1)9-15(13-22-19)11-21-12-16-10-18-6-2-4-8-20(18)23-14-16;/h1-8,15-16,21H,9-14H2;1H

InChI Key

LHYXXBKUELUZFV-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)CNCC3CC4=CC=CC=C4OC3.Cl

Origin of Product

United States

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